molecular formula C20H24O2 B094227 trans-5-Hexyl-2,2/'-stilbenediol CAS No. 18221-53-9

trans-5-Hexyl-2,2/'-stilbenediol

Katalognummer: B094227
CAS-Nummer: 18221-53-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: WFQYFNUMTUOTGC-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-5-Hexyl-2,2’-stilbenediol: is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene structure, which is a central ethylene moiety with phenyl groups attached to each carbon of the double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hexyl-2,2’-stilbenediol typically involves the reaction of appropriate stilbene derivatives with hexyl substituents. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of trans-5-Hexyl-2,2’-stilbenediol may involve large-scale Wittig reactions or other coupling reactions that are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: trans-5-Hexyl-2,2’-stilbenediol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

    Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of quinones or diketones.

    Reduction: Formation of saturated stilbene derivatives.

    Substitution: Formation of alkylated or acylated stilbene derivatives.

Wissenschaftliche Forschungsanwendungen

trans-5-Hexyl-2,2’-stilbenediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of trans-5-Hexyl-2,2’-stilbenediol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

    trans-Stilbene: The parent compound of the stilbene family, known for its photochemical properties.

    Resveratrol: A well-known stilbene derivative with significant antioxidant and anti-inflammatory activities.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: trans-5-Hexyl-2,2’-stilbenediol is unique due to its hexyl substituent, which may confer distinct physical and chemical properties compared to other stilbenes. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

18221-53-9

Molekularformel

C20H24O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+

InChI-Schlüssel

WFQYFNUMTUOTGC-OUKQBFOZSA-N

SMILES

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O

Isomerische SMILES

CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O

Kanonische SMILES

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.